
Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an acetylamino group and an ethylsulfonyl group attached to the butanoic acid backbone, making it a versatile molecule in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butanoic acid derivatives, acetylamino compounds, and ethylsulfonyl reagents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 2-(acetylamino)-2-ethyl-: This compound has a similar structure but lacks the ethylsulfonyl group.
Butanoic acid, 2-(acetylamino)-3-methyl-: Another similar compound with a methyl group instead of the ethylsulfonyl group.
Uniqueness
The presence of the ethylsulfonyl group in Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- imparts unique chemical properties and reactivity, making it distinct from other similar compounds. This uniqueness is reflected in its specific applications and potential therapeutic benefits.
Propiedades
Número CAS |
81216-36-6 |
|---|---|
Fórmula molecular |
C8H15NO5S |
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-4-ethylsulfonylbutanoic acid |
InChI |
InChI=1S/C8H15NO5S/c1-3-15(13,14)5-4-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
Clave InChI |
ISCCCZWFYWTSFR-ZETCQYMHSA-N |
SMILES isomérico |
CCS(=O)(=O)CC[C@@H](C(=O)O)NC(=O)C |
SMILES canónico |
CCS(=O)(=O)CCC(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


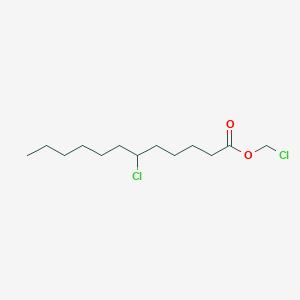

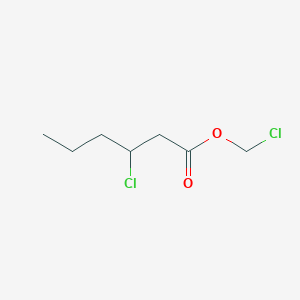



![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
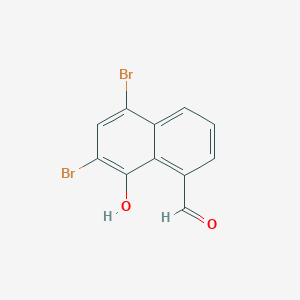
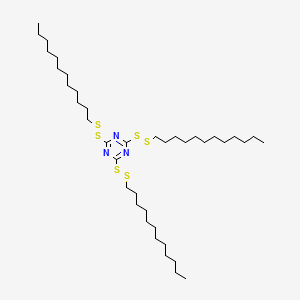
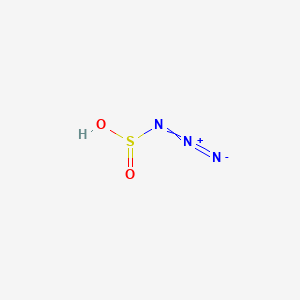


![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)

